5-(3-Aminophenylamino)pentan-1-ol
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Overview
Description
5-(3-Aminophenylamino)pentan-1-ol is an organic compound with the molecular formula C11H18N2O. It is a derivative of pentanol, featuring an amino group attached to the third carbon of the phenyl ring and another amino group at the end of the pentanol chain. This compound is of interest due to its bifunctional nature, which allows it to participate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminophenylamino)pentan-1-ol typically involves the reaction of 3-nitroaniline with 1-bromopentane under reductive conditions. The nitro group is first reduced to an amino group, followed by nucleophilic substitution to introduce the pentanol chain. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminophenylamino)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The amino groups can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new amine derivatives.
Scientific Research Applications
5-(3-Aminophenylamino)pentan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its bifunctional nature.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Aminophenylamino)pentan-1-ol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Pentanol: A primary alcohol with a similar pentanol backbone but lacking the amino groups.
5-Amino-1-pentanol: An amino alcohol with a primary amino group and a primary hydroxy group at the ends of a linear C5-alkane chain.
3-Aminophenol: A phenol derivative with an amino group attached to the benzene ring.
Uniqueness
5-(3-Aminophenylamino)pentan-1-ol is unique due to its bifunctional nature, combining both amino and hydroxyl groups. This allows it to participate in a wider range of chemical reactions and applications compared to similar compounds. Its structure also enables it to form complex molecular interactions, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C11H18N2O |
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Molecular Weight |
194.27 g/mol |
IUPAC Name |
5-(3-aminoanilino)pentan-1-ol |
InChI |
InChI=1S/C11H18N2O/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-14/h4-6,9,13-14H,1-3,7-8,12H2 |
InChI Key |
BNGZEOROIOYYKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NCCCCCO)N |
Origin of Product |
United States |
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